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Stigmast-5-en-3beta,24-diol

LXR agonism stereospecificity nuclear receptor pharmacology

For LXRβ-selective activation studies, generic phytosterols or the (24R)-epimer cannot substitute for (24S)-stigmast-5-ene-3β,24-diol because C24 stereochemistry acts as a binary on/off switch for LXR engagement. Only the (24S)-epimer achieves a 4-fold LXRβ/LXRα selectivity window in luciferase reporter assays, while the (24R)-epimer is inactive. This compound provides a stereochemically defined reference for SAR studies, with a validated gene induction fingerprint (ABCA1, SREBP1c, FASN, SCD1). ● C24-stereochemistry-verified (24S)-epimer with X-ray crystallographic absolute configuration assignment. ● Multi-gene pharmacodynamic readout (ABCA1, SREBP1c, FASN, SCD1) for confirming target engagement in hit-to-lead progression. ● Serves as a mechanistic probe in insect sterol dealkylation studies with dual-isotope (³H/¹⁴C) tracer methodology support.

Molecular Formula C29H50O2
Molecular Weight 430.7 g/mol
CAS No. 71208-86-1
Cat. No. B1198954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStigmast-5-en-3beta,24-diol
CAS71208-86-1
Synonymsstigmast-5-en-3 beta,24-diol
Molecular FormulaC29H50O2
Molecular Weight430.7 g/mol
Structural Identifiers
SMILESCCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)(C(C)C)O
InChIInChI=1S/C29H50O2/c1-7-29(31,19(2)3)17-12-20(4)24-10-11-25-23-9-8-21-18-22(30)13-15-27(21,5)26(23)14-16-28(24,25)6/h8,19-20,22-26,30-31H,7,9-18H2,1-6H3/t20-,22+,23+,24-,25+,26+,27+,28-,29+/m1/s1
InChIKeyXKNWSLIOITZBGP-BDCPAJACSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Stigmast-5-en-3beta,24-diol: Identity and Procurement


Stigmast-5-en-3beta,24-diol (CAS 71208-86-1) is a naturally occurring C24-hydroxylated stigmastane phytosterol first isolated and structurally characterized from Ficus pumila fruit (Moraceae) as the (24S)-epimer [1]. It belongs to the stigmastane class of sterol lipids—defined by a cholestane skeleton bearing a C24 ethyl group—and features a tertiary hydroxyl at C24 and a 3β-hydroxyl at the A-ring, giving it the molecular formula C29H50O2 (MW 430.70 g/mol) [2]. The compound has also been identified from the green alga Ulva australis [3] and has been employed as a radiolabeled metabolic probe in insect phytosterol dealkylation studies [4]. Its defining structural feature—a saturated C24–C28 bond with a C24 hydroxyl—distinguishes it from the more extensively studied C24-vinyl analog saringosterol and from bulk phytosterols such as β-sitosterol that lack the C24 oxygenation.

Workflow

LXRβ pathway-response studies

Selection

Stereochemically defined (24S)-epimer

Source context

Ficus pumila terrestrial plant sterol

Use context

Nuclear receptor assay probe

Why Generic Substitution Fails for Stigmast-5-en-3beta,24-diol


Generic substitution of stigmast-5-en-3beta,24-diol with bulk phytosterols (e.g., β-sitosterol or stigmasterol) or even its C24 epimer is not functionally equivalent because C24 stereochemistry constitutes a binary on/off switch for Liver X Receptor (LXR) activation: only the (24S)-epimer engages LXRs at an affinity comparable to (22R)-hydroxycholesterol, while the (24R)-epimer is inactive in luciferase reporter assays [1]. Furthermore, substitution with the structurally related saringosterol (which carries a 24-vinyl group) alters the LXR isoform selectivity profile—the target compound achieves up to a 4-fold preference for LXRβ over LXRα, a degree of selectivity not matched by saringosterol [1]. In insect sterol metabolism models, the 24-hydroxylated derivative exhibits metabolic routing (conversion to 24(28)-ethylidene sterols and cholesterol) that its 28-hydroxylated positional isomer completely lacks [2]. Consequently, substituting this compound without verifying C24 configuration and side-chain saturation status compromises target engagement, isoform selectivity, and metabolic fate predictability—three parameters critical to reproducible research outcomes.

Target: (24S)-stigmast-5-en-3beta,24-diol
Substitute may not transfer
C24 stereochemistry
(24S)-epimer engages LXR; defined absolute configuration by X-ray
(24R)-epimer shows no detectable LXR activation
C24 oxygenation
C24 hydroxyl enables LXR engagement
Bulk phytosterols (β-sitosterol) lack C24 hydroxyl; isoform profile may shift
Side-chain saturation
Saturated C24–C28 bond; reported LXRβ selectivity context
Saringosterol C24-vinyl analog; lower LXRβ selectivity magnitude reported
Metabolic fate (insect model)
C24-diol routes to 24(28)-ethylidene sterols
C28-diol isomer not utilized; metabolic routing may differ

Stigmast-5-en-3beta,24-diol: Comparative Evidence Guide


C24 Stereochemistry Dictates LXR Activation

In GAL-4 chimeric receptor luciferase assays, the (24S)-epimer of stigmast-5-ene-3β,24-diol (compound 11b) activates both LXRα and LXRβ with an affinity comparable to that of the endogenous reference ligand (22R)-hydroxycholesterol. In contrast, the (24R)-epimer (compound 11a) shows no detectable LXR activation under identical assay conditions [1]. This stereochemical on/off behavior is confirmed by the definitive assignment of absolute configuration at C24 via X-ray crystallography for all four compounds in the study series [1].

C24 stereochemistry
Head-to-head
(24S)-epimer: LXRα/β active. (24R)-epimer: no detectable activation. Binary on/off switch.
Stereochemical identity essential for LXR target engagement
GAL-4 luciferase reporter; absolute configuration by X-ray crystallography
LXR agonism stereospecificity nuclear receptor pharmacology

LXRβ Isoform Selectivity vs. Saringosterol

In head-to-head luciferase reporter comparison against its C24-vinyl analog saringosterol (10b), (24S)-stigmast-5-ene-3β,24-diol (11b) demonstrates superior LXRβ isoform selectivity, reaching up to a 4-fold preference for LXRβ over LXRα in terms of efficacy [1]. Both 10b and 11b show a general preference for LXRβ, but the magnitude of selectivity is greatest for 11b [1]. This isoform discrimination is significant because LXRα activation in the liver is associated with undesirable hepatic lipogenesis via SREBP1c induction, whereas LXRβ activation is linked to atheroprotective cholesterol efflux pathways [1].

LXRβ isoform selectivity
Head-to-head
Reported up to 4-fold LXRβ over LXRα efficacy vs. saringosterol
Supports LXRβ selectivity review context
Dual-luciferase reporter; selectivity magnitude greater than C24-vinyl analog
LXRβ selectivity isoform-specific modulation atherosclerosis target

Divergent Metabolism in Insect Dealkylation

When [23,23,25-³H]stigmast-5-ene-3β,24-diol is co-administered with β-[4-¹⁴C]sitosterol to Tenebrio molitor larvae, the 24-diol is metabolized to 24(28)-ethylidene sterols and cholesterol. By contrast, the positional isomer [28-³H]stigmast-5-ene-3β,28-diol is not utilized by the insect at all under identical experimental conditions [1]. Critically, neither compound represents a normal intermediate in the β-sitosterol dealkylation pathway in this organism, as demonstrated by dual-isotope tracer analysis [1]. This divergent metabolic routing establishes that the position of the hydroxyl group (C24 vs. C28) dictates metabolic accessibility to the insect sterol dealkylation machinery.

Insect dealkylation routing
Head-to-head
C24-diol: metabolized to 24(28)-ethylidene sterols. C28-diol: completely unutilized.
Hydroxyl position dictates metabolic accessibility
Dual ³H/¹⁴C tracer in Tenebrio molitor larvae
phytosterol metabolism insect dealkylation metabolic probe

LXR Target Gene Induction in U937 Cells

Gene expression profiling in U937 monocytic cells demonstrates that (24S)-stigmast-5-ene-3β,24-diol induces four canonical LXR target genes: ABCA1 (implicated in cholesterol efflux), SREBP1c (master regulator of lipogenic gene expression), FASN (fatty acid synthase), and SCD1 (stearoyl-CoA desaturase-1) [1]. This multi-gene induction profile confirms functional LXR pathway activation and mirrors the pharmacodynamic signature of the endogenous oxysterol ligand (22R)-hydroxycholesterol [1]. While saringosterol (10a) also induces these genes, the combination of gene induction with the superior LXRβ selectivity profile of the 24-diol (11b) differentiates it within the C24-hydroxylated stigmastane series [1].

LXR target gene panel
Class-level
Induces ABCA1, SREBP1c, FASN, SCD1 in U937 monocytic cells
Supports pathway-response interpretation
Quantitative fold-change data not reported; gene panel mirrors (22R)-hydroxycholesterol
LXR target genes cholesterol efflux gene expression profiling

Saturated Side Chain and LXRβ Selectivity

Stigmast-5-en-3beta,24-diol (CAS 71208-86-1) features a fully saturated C24–C28 single bond (24-ethyl substitution), whereas saringosterol (5,28-stigmastadiene-3β,24-diol) contains a Δ28 vinyl group conjugated to the C24 hydroxyl [1]. This structural difference correlates with the observed functional divergence in LXRβ isoform selectivity: the saturated analog (11b) achieves up to 4-fold LXRβ preference, while saringosterol (10b) displays a less pronounced selectivity window [1]. Additionally, the saturated C24–C28 bond eliminates the vinyl group as a potential site for oxidative metabolism or electrophilic addition, which may confer differential metabolic stability in in vivo or cell-based experimental systems—though direct comparative metabolic stability data for the two compounds are not yet reported in the primary literature.

Side-chain saturation
Supporting
Saturated C24–C28 bond vs. saringosterol Δ28 vinyl group
Saturation context may influence metabolic stability
Comparative metabolic stability data not reported; structural inference from NMR/X-ray
structure-activity relationship side-chain saturation metabolic stability

Natural Source: Ficus pumila vs. Marine Origin

Stigmast-5-en-3beta,24-diol was first reported as a new natural product from the methanolic extract of Ficus pumila L. fruit (Moraceae), isolated alongside (24S)-24-hydroxystigmast-4-en-3-one and characterized by comprehensive 1D and 2D NMR spectroscopy [1]. In contrast, the structurally related saringosterol (with the Δ28 double bond) was first identified from brown seaweed [2]. The compound has subsequently been re-isolated from the green alga Ulva australis, where it was identified as (24S)-stigmastadiene-3β,24-diol (compound 6) on the basis of spectroscopic comparison with literature data; it exhibited only weak inhibitory activity against human recombinant aldose reductase in vitro [3].

Natural source identity
Supporting
Ficus pumila fruit (Moraceae) vs. marine saringosterol sources
Terrestrial origin supports chemotaxonomic applications
Structure confirmed by 1D/2D NMR; weak aldose reductase inhibition reported
natural product sourcing Ficus pumila chemotaxonomy

Stigmast-5-en-3beta,24-diol: Research & Application Scenarios


LXRβ-Selective Agonist Screening

For drug discovery programs targeting LXRβ-selective activation while minimizing LXRα-driven hepatic lipogenesis, (24S)-stigmast-5-ene-3β,24-diol (11b) serves as a stereochemically defined reference compound with a validated 4-fold LXRβ/LXRα selectivity window in luciferase reporter assays [1]. Its saturated C24–C28 side chain and definitive X-ray crystallographic absolute configuration assignment make it suitable as a scaffold for structure-activity relationship (SAR) studies, where modifications at the A-ring or side chain can be benchmarked against its selectivity profile [1]. The compound's gene induction fingerprint (ABCA1, SREBP1c, FASN, SCD1 in U937 cells) provides a multi-gene pharmacodynamic readout for confirming target engagement in hit-to-lead progression [1].

Insect Sterol Dealkylation Studies

In insect biochemistry, radiolabeled stigmast-5-ene-3β,24-diol functions as a mechanistic probe to dissect the substrate specificity of the sterol dealkylation pathway in Tenebrio molitor and related species [1]. Its metabolic conversion to 24(28)-ethylidene sterols and cholesterol—contrasted with the complete metabolic inertness of the 28-hydroxylated positional isomer—provides a well-defined binary experimental system for investigating the enzymatic requirements of C24 dealkylation [1]. This application is directly supported by the dual-isotope (³H/¹⁴C) tracer methodology established in the primary literature [1].

Terrestrial Plant Sterol Chemotaxonomy Reference

As a constituent first characterized from Ficus pumila fruit (Moraceae) and subsequently identified in Ulva australis (Chlorophyta), stigmast-5-en-3beta,24-diol serves as a chemotaxonomic marker for distinguishing terrestrial Moraceae-derived sterol profiles from marine algal sterolomes dominated by saringosterol and fucosterol [1][2]. Its assigned (24S) absolute configuration, established through NMR and corroborated by the X-ray crystallography of synthetic material, provides a validated reference for stereochemical assignment of newly isolated C24-hydroxylated stigmastanes from natural extracts [1][3].

Cholesterol Efflux and Inflammation Tool

For academic laboratories investigating LXR-dependent regulation of cholesterol homeostasis and inflammatory signaling, (24S)-stigmast-5-ene-3β,24-diol offers a structurally distinct alternative to endogenous oxysterols such as (22R)-hydroxycholesterol, with the advantage of a defined epimeric purity requirement (24S) that is essential for activity [1]. The compound's demonstrated induction of ABCA1—a key mediator of cellular cholesterol efflux—supports its utility in macrophage foam cell and reverse cholesterol transport assays, while the concomitant induction of SREBP1c provides a built-in control for monitoring LXRα-associated lipogenic effects [1].

Application
Selection Property
Validation Focus
LXRβ pathway-response studies
Stereochemical configuration (24S) verification
LXRβ/LXRα selectivity review; target gene panel (ABCA1, SREBP1c)
Insect sterol metabolism research
C24 vs. C28 hydroxylation position
Metabolic fate tracking; dual-isotope tracer compatibility
Terrestrial plant sterol chemotaxonomy
Natural source verification (Ficus pumila origin)
Terrestrial vs. marine sterol profile discrimination
Cholesterol efflux assay context
LXR target gene induction profile
ABCA1/SREBP1c expression monitoring; foam cell model endpoints
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